molecular formula C18H23N3O4S2 B2515855 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide CAS No. 1091444-48-2

4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide

Cat. No.: B2515855
CAS No.: 1091444-48-2
M. Wt: 409.52
InChI Key: LRMBBSSZDSQXOU-UHFFFAOYSA-N
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Description

4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications This compound is characterized by its unique structure, which includes a pivalamido group, a thiophene-2-sulfonamido group, and a benzamide core

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The sulfonamide group in the compound is known to inhibit carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This interaction can lead to a decrease in the enzyme’s activity, affecting various physiological processes. Additionally, the thiophene ring in the compound can interact with proteins involved in cell signaling pathways, potentially modulating their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, the thiophene ring can engage in π-π interactions with aromatic residues in proteins, further modulating their activity. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to high temperatures or extreme pH conditions can lead to its degradation. In in vitro and in vivo studies, the compound has been observed to maintain its biological activity over extended periods, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biological effects by modulating enzyme activity and cell signaling pathways. At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with off-target proteins .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can further interact with enzymes and proteins, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, determining its efficacy and safety in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific tissues. Additionally, binding proteins in the cytoplasm can sequester the compound, affecting its localization and activity within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. In the nucleus, the compound can interact with transcription factors and modulate gene expression, while in the mitochondria, it can affect cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the thiophene-2-sulfonamido intermediate, which is then coupled with a benzamide derivative under specific reaction conditions. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the benzamide core is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene-2-sulfonamido group can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide include other sulfonamide derivatives and benzamide compounds. Examples include:

    4-nitrophenylsulfonyltryptophan: A sulfonamide compound with potential biological activity.

    Sulfonimidates: Organosulfur compounds with diverse applications in medicinal chemistry.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the pivalamido and thiophene-2-sulfonamido groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)-N-[2-(thiophen-2-ylsulfonylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-18(2,3)17(23)21-14-8-6-13(7-9-14)16(22)19-10-11-20-27(24,25)15-5-4-12-26-15/h4-9,12,20H,10-11H2,1-3H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMBBSSZDSQXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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